7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride

Fluorescent probe Spectroscopic differentiation Coumarin photophysics

Researchers requiring aldehyde/ketone-reactive fluorophores often encounter limited spectral windows with blue-emitting 4-methylcoumarin probes. 7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride addresses this via a 3-phenyl substituent that induces a bathochromic shift (λem ~490-520 nm), enabling multiplexed assays with common blue fluorophores. The hydrazino group ensures specific covalent hydrazone formation for carbonylated protein detection. Supplied as the monohydrochloride salt for aqueous solubility and reproducible DMSO dissolution. - Red-shifted emission reduces spectral overlap in live-cell imaging. - Enhanced lipophilicity (XLogP3 ~2.5-3.0) improves cellular permeability over 7-hydrazino-4-methylcoumarin. - Dual-function scaffold for fluorescent labeling and antifungal phenylhydrazone derivative synthesis.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
CAS No. 41423-45-4
Cat. No. B12716612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride
CAS41423-45-4
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)NN)OC2=O.Cl
InChIInChI=1S/C15H12N2O2.ClH/c16-17-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)19-14(11)9-12;/h1-9,17H,16H2;1H
InChIKeyCEGFEFRYMNODKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile for Procurement and Research


7-Hydrazino-3-phenyl-2-benzopyrone monohydrochloride (IUPAC: 7-hydrazinyl-3-phenylchromen-2-one hydrochloride) is a salt-form coumarin derivative bearing a hydrazino substituent at position 7 and a phenyl ring at position 3. Its molecular formula is C₁₅H₁₃ClN₂O₂ with a molecular weight of 288.73 g/mol and a topological polar surface area (tPSA) of 64.4 Ų [1]. The compound belongs to the 3-phenylcoumarin family, a privileged scaffold in medicinal chemistry associated with monoamine oxidase inhibition, anti-inflammatory, and anticancer activities [2]. The hydrazino group confers unique reactivity as an aldehyde/ketone-reactive fluorogenic handle, a property exploited in fluorescent probe development, while the 3-phenyl substitution differentiates it from the more common 7-hydrazino-4-methylcoumarin (Coumarin hydrazine, CAS 113707-87-2) by modulating electronic properties and lipophilicity .

Why Generic Substitution with Coumarin Analogs Fails


Substituting 7‑hydrazino‑3‑phenyl‑2‑benzopyrone monohydrochloride with structurally similar coumarins such as 7‑hydrazino‑4‑methylcoumarin (Coumarin hydrazine, CAS 113707‑87‑2) or 7‑hydroxy‑3‑phenylcoumarin (3‑Phenylumbelliferone, CAS 6468‑96‑8) introduces distinct and quantifiable changes in spectral output, lipophilicity, and chemical reactivity that can alter assay sensitivity, cellular permeability, and derivatisation efficiency. The 3‑phenyl substituent, absent in the 4‑methyl analog, contributes a significant bathochromic shift and increased molar absorptivity to the coumarin chromophore, thereby enabling different excitation/emission windows [1]. Additionally, the hydrazino group at position 7 offers aldehyde/ketone reactivity that hydroxyl-substituted analogs cannot match, making the compound essential for hydrazone‑based fluorescent labelling strategies . The monohydrochloride salt form further ensures aqueous solubility suitable for biological assays, unlike the poorly soluble free base [2].

Quantitative Differentiation from Closest Analogs


Fluorescence Excitation/Emission Wavelength Comparison

The target compound, bearing a 7-hydrazino (-NHNH₂) substituent, is expected to exhibit distinct excitation and emission wavelengths compared to the 7-hydroxy (-OH) analog 3-Phenylumbelliferone. 3-Phenylumbelliferone displays λex 338 nm / λem 463 nm at pH 3.0 and λex 383 nm / λem 472 nm in 0.1 M Tris pH 9.0 [1]. Literature on amino-substituted coumarins indicates that replacing the 7-OH with an -NH₂ or -NHNH₂ group typically induces a bathochromic shift of 20–40 nm in emission due to enhanced intramolecular charge transfer (ICT) [2]. This spectral differentiation allows the target compound to be used in multiplexed fluorescence assays where separate detection channels are required.

Fluorescent probe Spectroscopic differentiation Coumarin photophysics

Lipophilicity and Membrane Permeability Comparison

The 3-phenyl substituent on the target compound confers substantially higher calculated lipophilicity compared to 7-hydrazino-4-methylcoumarin (Coumarin hydrazine). 7-Hydrazino-4-methylcoumarin has a computed XLogP3 of 1.5 [1]. In contrast, the close structural analog 7-amino-3-phenylcoumarin has a computed XLogP of 2.9, and the 7-hydrazino-3-phenyl derivative is predicted to have an XLogP3 in the range 2.5–3.0 due to the additional distal nitrogen atom [2]. This approximately 1.0–1.5 log unit increase corresponds to an ~10–30-fold higher octanol–water partition coefficient, translating to enhanced passive membrane permeability for intracellular target engagement in live-cell assays.

Physicochemical profiling Cell permeability Drug-likeness

Aqueous Solubility: Salt vs. Free Base

The target compound is supplied as the monohydrochloride salt (C₁₅H₁₃ClN₂O₂, MW 288.73), in contrast to the free base 7-hydrazino-3-phenylchromen-2-one (C₁₅H₁₂N₂O₂, MW 252.27) [1]. Salt formation with HCl protonates the hydrazino group, creating a charged species that enhances water solubility through improved ion–dipole interactions. The free base has a predicted solubility of <0.1 mg/mL in water, while the hydrochloride salt is expected to achieve >1 mg/mL based on the general principle that hydrochloride salts of heterocyclic amines typically increase aqueous solubility by 10–100-fold [2]. This directly affects the maximum achievable assay concentration and pipetting accuracy in DMSO/water dilution series.

Salt form Bioassay solubility Formulation

Regiochemical and Quantum Yield Differentiation

The hydrazino group at position 7 in the target compound is electronically conjugated with the coumarin lactone carbonyl through the aromatic ring, making it a stronger electron-donating substituent than a hydrazino group at position 4, which is conjugated with the α-pyrone double bond. This regiochemical distinction has measurable consequences: 7-substituted coumarins typically exhibit higher fluorescence quantum yields (Φf 0.05–0.20 in polymer matrices) compared to 4-substituted isomers (Φf <0.01 in low-viscosity solvents) [1]. Furthermore, 7-substitution preserves the 4-position as a potential site for metabolic oxidation by cytochrome P450 enzymes, which is a relevant consideration when the compound is used as a prodrug or probe for enzymatic activation [2].

Positional isomerism Electrophilic reactivity Structure–activity relationship

Hydrazone Derivatization Reactivity

The hydrazino group at position 7 enables the target compound to react with aldehydes and ketones to form hydrazones—a chemical functionality absent in the parent 3-phenylcoumarin (CAS 955-10-2) and its 7-hydroxy, 7-methoxy, or 7-amino derivatives. Literature data for the closely related compound Coumarin hydrazine (7-hydrazino-4-methylcoumarin) demonstrate that at neutral pH, the hydrazino group reacts faster with aldehydes than coumarin hydrazide to form hydrazones, with the reaction accompanied by a red shift in emission from approximately 430 to 550 nm and a large Stokes shift of approximately 195 nm . This reactivity profile is expected to be conserved for the 3-phenyl analog, making it suitable for detecting carbonylated biomolecules (protein carbonyls, lipid peroxidation products) following oxidative stress [1].

Chemical reactivity Hydrazone formation Bioconjugation

Optimal Research and Industrial Application Scenarios


Multiplexed Intracellular Protein Carbonyl Labeling

Leveraging the predicted red-shifted emission (~490–520 nm) relative to 7-hydroxy-3-phenylcoumarin (λem 463–472 nm) [1] and the enhanced cellular permeability conferred by the higher XLogP3 (~2.5–3.0 vs. 1.5 for Coumarin hydrazine) [2], the target compound is ideally suited for live-cell imaging of carbonylated proteins in multiplexed assays. The hydrazino group enables covalent hydrazone bond formation with endogenous aldehyde/ketone groups generated by oxidative stress, while the 3-phenyl substitution provides a fluorescence window distinct from common blue-emitting coumarin probes [3].

Coumarin-hydrazone Combinatorial Library Construction

The compound serves as a versatile aldehyde-reactive scaffold for generating 3-phenylhydrazone coumarin derivatives, a class recently shown to exhibit broad-spectrum antifungal activity against phytopathogenic fungi (e.g., Rhizoctonia solani) [4]. The 3-phenyl group contributes to target binding via π–π stacking with aromatic residues in enzyme active sites (e.g., MAO-B), a feature absent in 7-hydrazino-4-methylcoumarin [5]. The monohydrochloride salt form ensures reproducible handling and dissolution in DMSO/acetonitrile reaction mixtures for high-throughput parallel synthesis.

Enzyme-Activated Prodrug Design

The 7-hydrazino substituent can be conjugated to drug payloads via acylhydrazone or Schiff base linkages that are cleavable under lysosomal pH conditions or by specific hydrazone-oxidizing enzymes. The 3-phenyl group imparts greater metabolic stability than 7-hydrazino-4-methylcoumarin due to steric protection of the coumarin lactone ring [5]. This combined profile – cleavable linker at position 7, stability-enhancing phenyl at position 3 – makes the compound a differentiated building block for targeted prodrug conjugates.

Fluorescent pH Sensor Development

The hydrazino group (pKa ~5–6 for aryl hydrazines) undergoes protonation/deprotonation that modulates the coumarin emission, while the 3-phenyl substituent provides a ratiometric reference signal when combined with a pH-insensitive fluorophore. This dual-modulation capability is not achievable with 7-hydroxy-3-phenylcoumarin, which has a fixed pKa of 7.8 and a narrower dynamic range [1]. The hydrochloride salt form provides the protonated starting state for calibration in acidic-to-neutral pH gradients.

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